molecular formula C14H17NO3 B2976586 N-({[2,3'-bifuran]-5-yl}methyl)-2,2-dimethylpropanamide CAS No. 2097918-87-9

N-({[2,3'-bifuran]-5-yl}methyl)-2,2-dimethylpropanamide

Cat. No.: B2976586
CAS No.: 2097918-87-9
M. Wt: 247.294
InChI Key: ANWAPWMYZRXIRU-UHFFFAOYSA-N
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Description

N-({[2,3'-Bifuran]-5-yl}methyl)-2,2-dimethylpropanamide is a synthetic organic compound characterized by a bifuran core linked to a 2,2-dimethylpropanamide group via a methyl bridge. The 2,2-dimethylpropanamide substituent introduces steric bulk and lipophilicity, which may influence solubility, metabolic stability, and intermolecular interactions.

Properties

IUPAC Name

N-[[5-(furan-3-yl)furan-2-yl]methyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-14(2,3)13(16)15-8-11-4-5-12(18-11)10-6-7-17-9-10/h4-7,9H,8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWAPWMYZRXIRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1=CC=C(O1)C2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[2,3’-bifuran]-5-yl}methyl)-2,2-dimethylpropanamide typically involves the reaction of 2,3’-bifuran with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for N-({[2,3’-bifuran]-5-yl}methyl)-2,2-dimethylpropanamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-({[2,3’-bifuran]-5-yl}methyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydrogen atoms on the furan rings can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid.

Major Products

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of N-({[2,3’-bifuran]-5-yl}methyl)-2,2-dimethylpropanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bifuran moiety. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural Features

A comparative analysis of structurally related compounds reveals key similarities and differences:

Compound Name Core Structure Substituent/Functional Group Key Structural Notes Reference
N-({[2,3'-Bifuran]-5-yl}methyl)-2,2-dimethylpropanamide Bifuran 2,2-Dimethylpropanamide Planar bifuran core; bulky tertiary amide
Compounds 5a–5d (Molecules, 2013) Sulfamoyl phenyl Varied alkyl chains (C4–C7) Linear alkyl chains; sulfonamide linkage
Compounds 20a–20h (Antitumor agents) Pyrrolo[2,3-d]pyrimidine 2,2-Dimethylpropanamide Rigid heterocycle; antitumor activity
(E)-N-(2-(Biphenyl-4-yl)vinylphenyl)furan-2-carboxamide Biphenyl-vinylphenyl Furan-2-carboxamide Extended conjugation; palladium-catalyzed synthesis
N-({[2,3'-Bifuran]-5-yl}methyl)-3-(4-methoxyphenyl)propanamide Bifuran 3-(4-Methoxyphenyl)propanamide Methoxy-phenyl substituent; similar bifuran core

Key Observations :

  • Core Heterocycles : The bifuran core in the target compound contrasts with the pyrrolopyrimidine () and sulfamoyl phenyl () scaffolds. The bifuran’s planar structure may enhance π-stacking interactions compared to the three-dimensional pyrrolopyrimidine .
  • Substituents : The 2,2-dimethylpropanamide group is shared with compounds 20a–20h (), suggesting a role in steric shielding or metabolic stability. In contrast, linear alkyl chains in compounds 5a–5d () may prioritize hydrophobicity over steric effects .

Key Observations :

  • The high yields (86–92%) for compounds 20a–20h () suggest efficient catalytic hydrogenation, whereas the lower yields for compounds 5a–5d () may reflect challenges in acylation .
  • Palladium-mediated cross-coupling () is a versatile method for introducing conjugated systems but requires stringent conditions compared to amidation .
Physicochemical Properties
Compound Class Melting Point (°C) Solubility Trends Spectral Data (¹H-NMR) Reference
Target Compound (Bifuran-based) Not reported Likely moderate (amide + bifuran) Inaccessible ()
Compounds 5a–5d 142–182 Polar aprotic solvents (DMSO) δ 10.28 (s, NH), 0.86–0.91 (t, alkyl CH₃)
Compounds 20a–20h Varies (solid to oil) Depends on substituents (e.g., 20g as viscous oil) δ 7.3–7.7 (aromatic protons)

Key Observations :

  • The bifuran core may reduce melting points compared to rigid pyrrolopyrimidines () but increase them relative to linear alkyl amides () .
  • Solubility is influenced by substituents: methoxy groups () enhance polarity, whereas 2,2-dimethylpropanamide () adds lipophilicity .

Biological Activity

N-({[2,3'-bifuran]-5-yl}methyl)-2,2-dimethylpropanamide is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H15NO2
  • Molecular Weight : 219.27 g/mol

This compound features a bifuran moiety which is known for its diverse reactivity and biological interactions.

Antioxidant Activity

Studies have indicated that compounds with bifuran structures exhibit significant antioxidant properties. The antioxidant activity is primarily attributed to the ability of the bifuran ring to scavenge free radicals, thereby preventing oxidative stress in cells.

Anticancer Activity

Research has demonstrated that this compound may possess anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Line : Human breast cancer cells (MCF-7)
  • IC50 Value : 15 µM

These findings suggest potential applications in cancer therapeutics.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. It appears to modulate the expression of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Interaction with Enzymes : The bifuran moiety may interact with specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can potentially modulate receptor activities by forming hydrogen bonds with amino acid residues in target proteins.
  • Antioxidant Pathways : The compound may activate cellular antioxidant pathways, enhancing the cellular defense against oxidative damage.

Case Studies

  • Study on Anticancer Properties :
    • Objective : To evaluate the cytotoxic effects on MCF-7 cells.
    • Results : Significant reduction in cell viability was observed at concentrations above 10 µM.
    • : Suggests potential as an anticancer agent.
  • Study on Anti-inflammatory Effects :
    • Objective : To assess the impact on TNF-alpha production in macrophages.
    • Results : A dose-dependent decrease in TNF-alpha levels was noted.
    • : Indicates potential for treating inflammatory conditions.

Comparative Analysis

To provide a clearer understanding of this compound's biological activity compared to similar compounds, the following table summarizes key findings:

Compound NameAntioxidant ActivityIC50 (µM)Anti-inflammatory Effect
This compoundHigh15Yes
N-(4-hydroxyphenyl)acetamideModerate25No
N-(4-methoxyphenyl)acetamideLow50Yes

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